氯霉素葡萄糖苷

描述

Chloramphenicol Glucuronide Description

Chloramphenicol glucuronide (CAP-Glu) is a mammalian metabolite of chloramphenicol (CAP), a broad-spectrum antibiotic. CAP-Glu is formed through the process of glucuronidation, which is a major pathway for the biotransformation of many xenobiotics and endogenous substances. This metabolic process enhances the solubility of hydrophobic compounds and facilitates their excretion. CAP-Glu is excreted in urine and bile and can be detected in various matrices such as honey, prawns, and porcine kidney .

Synthesis Analysis

The synthesis of CAP-Glu in the body involves the conjugation of CAP with glucuronic acid, a reaction primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme family. Specifically, UGT2B7 has been identified as the major isoform involved in the O-glucuronidation of CAP, with minor contributions from UGT1A6 and UGT1A9 . The kinetics of this reaction have been characterized, and the process has been shown to exhibit Michaelis-Menten kinetics .

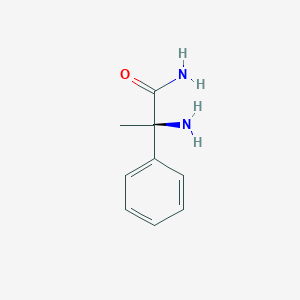

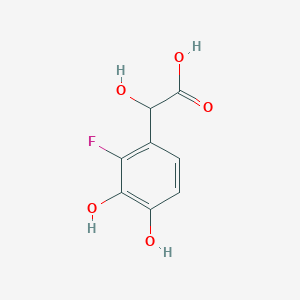

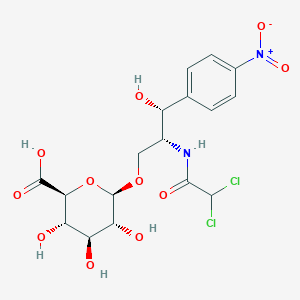

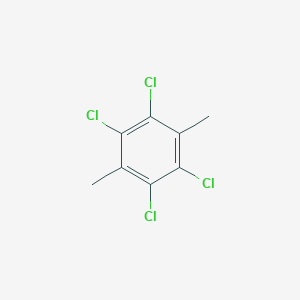

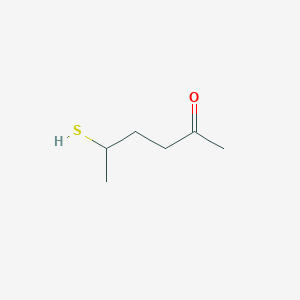

Molecular Structure Analysis

The molecular structure of CAP-Glu consists of the chloramphenicol moiety linked to glucuronic acid. The exact positions of glucuronidation on the chloramphenicol molecule have been identified as 3-O- and 1-O- positions, with 3-O-CP glucuronide being the major form . The structural elucidation of these glucuronides has been achieved through techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

CAP-Glu can be hydrolyzed back to the parent CAP by the action of β-glucuronidase, an enzyme that cleaves the glucuronic acid moiety. This reaction is utilized in analytical methods to release CAP from its glucuronide for detection and quantification purposes . The enzymatic hydrolysis conditions, such as enzyme concentration and incubation time, have been optimized to achieve complete hydrolysis of CAP-Glu .

Physical and Chemical Properties Analysis

The physical and chemical properties of CAP-Glu are influenced by its polar glucuronic acid moiety, which increases its solubility in aqueous solutions compared to the parent CAP. The stability of CAP-Glu has been investigated, showing that the metabolite is stable under various storage conditions for at least 20 weeks . Analytical methods such as LC-MS/MS and surface plasmon resonance (SPR) biosensor have been developed and validated for the sensitive detection of CAP and CAP-Glu in food products and biological matrices . These methods have demonstrated low limits of quantification, high precision, and good recoveries, making them suitable for regulatory monitoring of CAP and CAP-Glu residues .

科研应用

代谢途径和检测

动物和人类的代谢:氯霉素被广泛代谢,氯霉素葡萄糖苷被确认为主要代谢产物。这种代谢已在各种动物和人类中进行了研究,揭示了葡萄糖苷结合在解毒过程中的重要作用 (Dill, Thompson, Fisken, & Glazko, 1960)。

在各种物质中的检测:已经开发了先进的方法来检测家禽、蜂蜜、对虾和牛奶等各种材料中的氯霉素和氯霉素葡萄糖苷残留。这对食品安全和监管监测具有重要意义 (Ferguson et al., 2005)。

药代动力学和临床意义

新生儿与成人:与成人相比,新生儿的葡萄糖苷结合机制发育较差,影响了这些人群中氯霉素的毒性和药代动力学。这种不同的代谢对于理解不同年龄组中药物效应至关重要 (Kent, Tucker, & Taranenko, 1960)。

在肝代谢中的作用:氯霉素及其葡萄糖苷参与肝代谢和肠肝循环过程。对这些方面的研究有助于理解药物的药代动力学及其对肝功能的影响 (Tsai, Shum, & Chen, 1999)。

发育和遗传视角

发育变化的影响:了解代谢途径的发育调节,包括葡萄糖苷结合,对于理解儿童中药物代谢的变异性至关重要。这种知识对于像氯霉素这样的药物尤为重要 (Wildt, Kearns, Leeder, & Anker, 1999)。

遗传多态性和药物代谢:遗传变异在药物代谢中起着重要作用,包括氯霉素。研究负责葡萄糖苷化的酶的遗传多态性可以提供关于个体对药物反应的见解 (Chen et al., 2010)。

毒理学和安全性

动物模型中的毒性研究:已对各种动物模型进行了研究,以了解氯霉素及其代谢物,包括氯霉素葡萄糖苷的毒理方面。这些发现对于评估药物的安全性至关重要 (Nouws et al., 1986)。

代谢变化的影响:氯霉素代谢的改变,如由禁食或特定治疗引起的改变,可能影响其药理学意义。了解这些变化对于优化治疗使用和减少副作用至关重要 (Alvin & Dixit, 1974)。

Safety And Hazards

未来方向

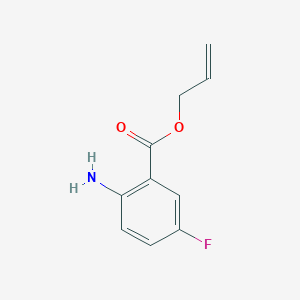

To combat the dangerously increasing pathogenic resistance to antibiotics, new pharmacophores have been developed by chemically modifying a known antibiotic, which remains to this day the most familiar and productive way for novel antibiotic development . Chloramphenicol has been used as a starting material, and to its free amine group, alpha- and beta-amino acids, mainly glycine, lysine, histidine, ornithine and/or beta-alanine have been tethered .

性质

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9-,10+,11+,12-,13+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARPTSDFEIFMJP-PEXHWNMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960343 | |

| Record name | 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloramphenicol glucuronide | |

CAS RN |

39751-33-2 | |

| Record name | Chloramphenicol 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39751-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORAMPHENICOL 3-GLUCORONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9C7NNS4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)